molecular formula C14H23NO5 B1473826 2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 1251021-24-5

2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No. B1473826
M. Wt: 285.34 g/mol
InChI Key: DTRXZNCGAPCBBP-UHFFFAOYSA-N
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Description

The compound “2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid” is a chemical compound with the IUPAC name 8-(tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid . It is stored at room temperature .


Synthesis Analysis

The synthesis of similar compounds involves the use of 4-piperidone monohydrate hydrochloride, ammonium carbonate, methanol, deionized water, and potassium cyanide . The reaction mixture is stirred at room temperature for 48 hours, and the resulting suspension is concentrated by rotary evaporation . The product is then collected and dried under reduced pressure .


Molecular Structure Analysis

The molecular weight of the compound is 333.41 . The InChI code is 1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-6-14(7-9-15)5-4-10(19-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are first-order and homogeneous . The rates of decarboxylation have been measured at five temperatures between 455.6 and 498.9° K .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 333.41 .

Safety And Hazards

The compound has a GHS07 safety classification . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-10(11(16)17)14(9-15)4-6-19-7-5-14/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRXZNCGAPCBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

CAS RN

1251021-24-5
Record name 2-[(tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
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2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

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